BenchChemオンラインストアへようこそ!

Deshydroxymethyl Fingolimod

Structural biology S1P receptor pharmacology Medicinal chemistry

Deshydroxymethyl Fingolimod (CHEBI:2-amino-4-(4-octylphenyl)butan-1-ol, CAS 177260-59-2 base; 168560-42-7 HCl salt) is a process-related impurity and demethylated structural analog of the sphingosine-1-phosphate (S1P) receptor modulator Fingolimod (FTY720). It is classified as a synthetic sphingoid analog that functions as an inhibitor of sphingosine kinases SphK1 and SphK2, distinguishing it mechanistically from Fingolimod, which acts as a prodrug requiring phosphorylation by sphingosine kinase 2 to yield the active S1P receptor agonist fingolimod-phosphate.

Molecular Formula C₂₂H₃₅NO₃
Molecular Weight 361.52
Cat. No. B1160749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeshydroxymethyl Fingolimod
Synonyms2-Acetamido-4-(4-octylphenyl)butyl Acetate
Molecular FormulaC₂₂H₃₅NO₃
Molecular Weight361.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deshydroxymethyl Fingolimod for Research and Analytical Reference: Structural Identity, Physicochemical Properties, and Procurement Baseline


Deshydroxymethyl Fingolimod (CHEBI:2-amino-4-(4-octylphenyl)butan-1-ol, CAS 177260-59-2 base; 168560-42-7 HCl salt) is a process-related impurity and demethylated structural analog of the sphingosine-1-phosphate (S1P) receptor modulator Fingolimod (FTY720). It is classified as a synthetic sphingoid analog that functions as an inhibitor of sphingosine kinases SphK1 and SphK2, distinguishing it mechanistically from Fingolimod, which acts as a prodrug requiring phosphorylation by sphingosine kinase 2 to yield the active S1P receptor agonist fingolimod-phosphate [1][2]. The compound is supplied primarily as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) filings and commercial production of Fingolimod hydrochloride [3].

Why Deshydroxymethyl Fingolimod Cannot Be Substituted with Generic Fingolimod or Other S1P Receptor Modulators in Research and Quality Control Applications


Deshydroxymethyl Fingolimod differs fundamentally from Fingolimod and its pharmacopoeial impurities in three dimensions critical for scientific selection: (1) Structural identity—the compound lacks one hydroxymethyl group relative to Fingolimod, eliminating the diol motif essential for phosphorylation by sphingosine kinase 2 and subsequent S1P receptor engagement; this structural deletion is documented to separate S1P receptor activity from protein phosphatase 2A (PP2A)-mediated anticancer effects [1]; (2) Biological target divergence—whereas Fingolimod is a prodrug that yields the pan-S1P receptor agonist fingolimod-phosphate, Deshydroxymethyl Fingolimod acts as a direct inhibitor of sphingosine kinases SphK1 and SphK2, a distinct pharmacological mechanism with no S1P receptor agonism expected [2][3]; (3) Quality control necessity—Deshydroxymethyl Fingolimod is a non-pharmacopoeial, process-specific impurity not listed among the nine organic impurities (Imp A–I) specified in the USP43-NF38 and European Pharmacopoeia monographs for Fingolimod hydrochloride, meaning that generic impurity reference standards cannot substitute for its use in manufacturer-specific impurity profiling and ANDA regulatory submissions [4].

Quantitative Differentiation Evidence: Deshydroxymethyl Fingolimod Versus Fingolimod and Related Analogs


Structural Determinant of S1P Receptor Activity Absence: Single Hydroxymethyl Group Deletion Abolishes S1P Receptor Engagement

Deshydroxymethyl Fingolimod lacks the second hydroxymethyl group (1,3-diol motif) that is present in Fingolimod (2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol). A structurally analogous constraint—removing one hydroxymethyl group from the aminodiol portion of FTY720—has been experimentally demonstrated to eliminate S1P receptor activity entirely while preserving PP2A-mediated nutrient transporter downregulation and anticancer efficacy. This establishes that the deshydroxymethyl modification is sufficient to functionally separate the two pharmacological activities of the parent scaffold [1]. This represents a class-level inference based on structurally analogous azacyclic FTY720 derivatives, as direct S1P receptor activity data for Deshydroxymethyl Fingolimod itself have not been published.

Structural biology S1P receptor pharmacology Medicinal chemistry

Sphingosine Kinase Inhibition: Deshydroxymethyl Fingolimod Is a Direct SphK1/SphK2 Inhibitor Unlike the Prodrug Fingolimod

Deshydroxymethyl Fingolimod, identified as (2R)-2-amino-4-(4-octylphenyl)butan-1-ol in the Kim et al. (2005) study, is documented as a synthetic sphingosine analogue that specifically inhibits both isozymes of sphingosine kinase (SphK1 and SphK2). This contrasts directly with Fingolimod, which is a substrate of sphingosine kinase 2 (SphK2) and undergoes phosphorylation to generate the active S1P receptor agonist. Deshydroxymethyl Fingolimod was among the sphingoid analogs tested in in vitro SphK inhibition assays using CHO-K1 cells transfected with HA-tagged human SphK1 and SphK2, and was categorized as exhibiting specific inhibition of both isozymes [1][2]. Quantitative IC50 values for this specific compound were not individually reported; the study's lead compounds SG12 and SG14 showed IC50 values of 22 μM and 4 μM against hSphK2, respectively, with N,N-dimethylsphingosine (DMS) as the positive control (IC50 = 16 μM). The specific potency of Deshydroxymethyl Fingolimod relative to these benchmarks requires confirmation by independent testing.

Sphingolipid signaling Enzyme inhibition Cancer biology

Non-Pharmacopoeial Impurity Status: Deshydroxymethyl Fingolimod Is Absent from USP/EP Monograph Impurity Specifications

The USP43-NF38 and European Pharmacopoeia monographs for Fingolimod Hydrochloride specify nine organic impurities (Imp A through Imp I) for chromatographic purity testing. The pharmacopoeial impurity profile includes Fingolimod hexyl homolog, Fingolimod heptyl homolog, Fingolimod nonyl homolog, Fingolimod decyl homolog, 3-Phenethyl Fingolimod analog, and 2-Phenethyl Fingolimod analog, among others. Deshydroxymethyl Fingolimod is not listed among these nine specified impurities, classifying it as a non-pharmacopoeial, process-specific impurity [1]. This was corroborated by Rıdvanoğlu et al. (2022), who synthesized and characterized eight process-related impurities (FINI imp A–H) distinct from the pharmacopoeial impurities; these process-specific impurities require separate reference standards for accurate quantification [2].

Pharmaceutical quality control Impurity profiling Regulatory compliance

QC Reference Standard Certification: Deshydroxymethyl Fingolimod Is Supplied with Full Characterization Data for Regulatory ANDA Filings

Deshydroxymethyl Fingolimod is commercially supplied as a certified reference standard with comprehensive characterization data including 1H NMR, 13C NMR, FTIR, and mass spectrometry (MS) documentation, compliant with regulatory guidelines for ANDA filings. In contrast, Fingolimod Hydrochloride API reference standards and pharmacopoeial impurity standards (USP-RS, EP CRS) are certified against compendial monographs for assay and specified impurity testing but do not cover process-specific impurities such as Deshydroxymethyl Fingolimod. The target compound can be provided with potential traceability to USP or EP standards based on feasibility [1]. The characterization requirements are established by Rıdvanoğlu et al. (2022), who demonstrated that comprehensive spectroscopic characterization (1H NMR, 13C NMR, FTIR, MS) of process-related impurities is essential for regulatory acceptance and validated chromatographic method development [2].

Reference standard certification Method validation Regulatory submission

Patent-Defined Acceptance Criteria for Deshydroxymethyl-Type Impurities: Quantitative Specification Limit of ≤0.1% for Pharmaceutical Compositions

Patent WO2016042493A1 ('Pharmaceutical compositions of fingolimod') explicitly defines impurity specification limits for fingolimod compositions, requiring that formulation-related impurities—including impurities arising from hydroxymethyl modification pathways—be controlled to less than 0.1% concentration (w/w) after six-month stability studies at 40°C and 75% relative humidity. The patent specifically addresses N-[1,1-bis-hydroxymethyl-3-(4-octyl-phenyl)-propyl]-acetamide (Impurity I), a compound structurally related to Deshydroxymethyl Fingolimod through the shared desmethyl/hydroxymethyl modification chemistry, establishing a quantitative benchmark for impurity control in fingolimod drug products [1]. Additionally, ICH guidelines require that any impurity present at levels greater than 0.10% must be thoroughly studied throughout the drug development process, creating a de facto quantitative threshold that applies to Deshydroxymethyl Fingolimod when present as a process-related impurity [2].

Pharmaceutical patent Impurity specification Formulation quality

Primary Research and Industrial Application Scenarios for Deshydroxymethyl Fingolimod Based on Differentiated Evidence


Sphingosine Kinase Inhibitor Tool Compound for S1P Receptor-Independent Pathway Studies

Investigators studying sphingosine kinase (SphK1/SphK2) biology and sphingolipid signaling can use Deshydroxymethyl Fingolimod as a tool compound that directly inhibits SphK1 and SphK2 without generating S1P receptor agonism. Unlike Fingolimod, which is a SphK2 substrate and produces the pan-S1P receptor agonist fingolimod-phosphate, Deshydroxymethyl Fingolimod inhibits both SphK isozymes, enabling clean dissection of SphK-dependent cellular effects from S1P receptor-mediated effects [1][2]. This application is supported by the compound's confirmed SphK1/SphK2 inhibitory activity documented in the Kim et al. (2005) structure-activity study of sphingoid analogs and its classification in the BRENDA enzyme database as a specific inhibitor of both isozymes.

Process-Specific Impurity Reference Standard for ANDA Filing and Regulatory QC of Fingolimod Hydrochloride

Generic pharmaceutical manufacturers developing Fingolimod Hydrochloride ANDA products must procure Deshydroxymethyl Fingolimod as a certified reference standard when their synthetic route generates this process-specific impurity. The compound is not covered by the nine pharmacopoeial organic impurities (Imp A–I) specified in USP43-NF38 and European Pharmacopoeia monographs [1][2]. As demonstrated by Rıdvanoğlu et al. (2022), process-related impurities distinct from pharmacopoeial impurities require independent synthesis, characterization by 1H NMR, 13C NMR, FTIR, and MS, and validated chromatographic methods for regulatory acceptance [3]. The ≤0.1% individual impurity threshold established by ICH Q3B and enforced in fingolimod composition patents further mandates accurate quantification using a dedicated reference standard.

Forced Degradation Study Marker for Fingolimod Stability-Indicating Method Validation

Deshydroxymethyl Fingolimod serves as a degradation marker in forced degradation studies of Fingolimod Hydrochloride API and finished dosage forms. Its formation via demethylation pathways under oxidative, acid, base, hydrolytic, thermal, and photolytic stress conditions provides a specific marker peak for stability-indicating UPLC/HPLC method development [1][2]. Validation of methods capable of resolving Deshydroxymethyl Fingolimod from Fingolimod and other impurities is essential for demonstrating method specificity as required by ICH Q2(R1) guidelines, and its use in forced degradation studies supports shelf-life specification setting for commercial Fingolimod products.

Structure-Activity Relationship (SAR) Probe for Differentiating FTY720 Pharmacological Activities

Medicinal chemistry and chemical biology groups investigating the dual pharmacological activities of FTY720 (S1P receptor-dependent immunosuppression vs. S1P receptor-independent anticancer effects via PP2A activation) can employ Deshydroxymethyl Fingolimod as a structural probe. Evidence from azacyclic FTY720 analogues demonstrates that removal of a hydroxymethyl group is sufficient to eliminate S1P receptor agonism while preserving nutrient transporter downregulation and anticancer activity [1]. Deshydroxymethyl Fingolimod, as a demethylated Fingolimod analog that also possesses SphK inhibitory activity not present in the parent compound, extends this SAR analysis by enabling simultaneous interrogation of SphK inhibition, S1P receptor inactivity, and PP2A pathway effects in a single chemical scaffold.

Quote Request

Request a Quote for Deshydroxymethyl Fingolimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.